1,1'-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzene rings connected through a 3,4-dimethylhex-1-ene-2,4-diyl linkage
Vorbereitungsmethoden
The synthesis of 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the alkylation of benzene with 3,4-dimethylhex-1-ene-2,4-diyl chloride under Friedel-Crafts conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperatures to ensure high yield and selectivity.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may participate in various biochemical pathways, affecting processes such as signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,4-dimethyl-1-hexene, 2,4-dimethyl-1-hexene, and 4,4-dimethyl-2,4-diphenyl-1-butene share structural similarities.
Uniqueness: The presence of the 3,4-dimethylhex-1-ene-2,4-diyl linkage in 1,1’-(3,4-Dimethylhex-1-ene-2,4-diyl)dibenzene imparts distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
63756-67-2 |
---|---|
Molekularformel |
C20H24 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(3,4-dimethyl-4-phenylhex-1-en-2-yl)benzene |
InChI |
InChI=1S/C20H24/c1-5-20(4,19-14-10-7-11-15-19)17(3)16(2)18-12-8-6-9-13-18/h6-15,17H,2,5H2,1,3-4H3 |
InChI-Schlüssel |
PRBBVUUJBSELMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC=CC=C1)C(C)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.